

A Comparative Analysis of Pan-SRPK Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers, Scientists, and Drug Development Professionals

Serine/arginine-rich protein kinases (SRPKs) have emerged as critical regulators of mRNA splicing and other cellular processes, with their dysregulation strongly implicated in the progression of numerous cancers. The development of small molecule inhibitors targeting SRPKs represents a promising therapeutic strategy. This guide provides a comparative analysis of prominent pan-SRPK inhibitors, focusing on their biochemical and cellular potency, selectivity, and their effects on cancer-related signaling pathways.

Performance Comparison of Pan-SRPK Inhibitors

The following tables summarize the in vitro biochemical and cellular inhibitory activities of key pan-SRPK inhibitors against SRPK1 and SRPK2, as well as their cytotoxic effects in various cancer cell lines.

Table 1: Biochemical Inhibitory Potency (IC50)



Inhibitor	SRPK1 IC50	SRPK2 IC50	Notes
SRPIN340	0.96 μΜ	7.4 μΜ	ATP-competitive inhibitor.[1]
SPHINX	0.58 μΜ	>10 μM	Selective for SRPK1 over SRPK2.
SPHINX31	5.9 nM[2][3][4]	>50-fold selective for SRPK1	Potent and highly selective SRPK1 inhibitor.[2]
MSC-1186	2.7 nM[5][6]	81 nM[5][6]	Potent, cell-active, and highly selective pan-SRPK inhibitor.[5] [6][7][8]

Table 2: Cellular Inhibitory Potency and Cytotoxicity (IC50)



Inhibitor	Cell Line	Cancer Type	Cellular IC50 (SRPK Inhibition)	Cytotoxicity IC50
SRPIN340	K562	Chronic Myelogenous Leukemia	-	52.0 ± 0.6 μM
HL60	Acute Myelogenous Leukemia	-	44.7 ± 2.4 μM	
Nalm6	B-cell Acute Lymphoblastic Leukemia	-	66.6 ± 2.7 μM	_
697	B-cell Acute Lymphoblastic Leukemia	-	59.2 ± 0.6 μM	_
Molt4	T-cell Acute Lymphoblastic Leukemia	-	92.2 ± 15.2 μM	-
Jurkat	T-cell Acute Lymphoblastic Leukemia	-	82.3 ± 1.2 μM	_
SPHINX31	PC3	Prostate Cancer	EC50 of ~360 nM (SRSF1 phosphorylation)	-
MSC-1186	HEK293T, U2OS	-	98 nM (SRPK1), 149 nM (SRPK2), 40 nM (SRPK3) in intact cells[5][6]	No detectable effect on viability at 1 μM after 48 hours.[6]

SRPK Signaling Pathways in Cancer

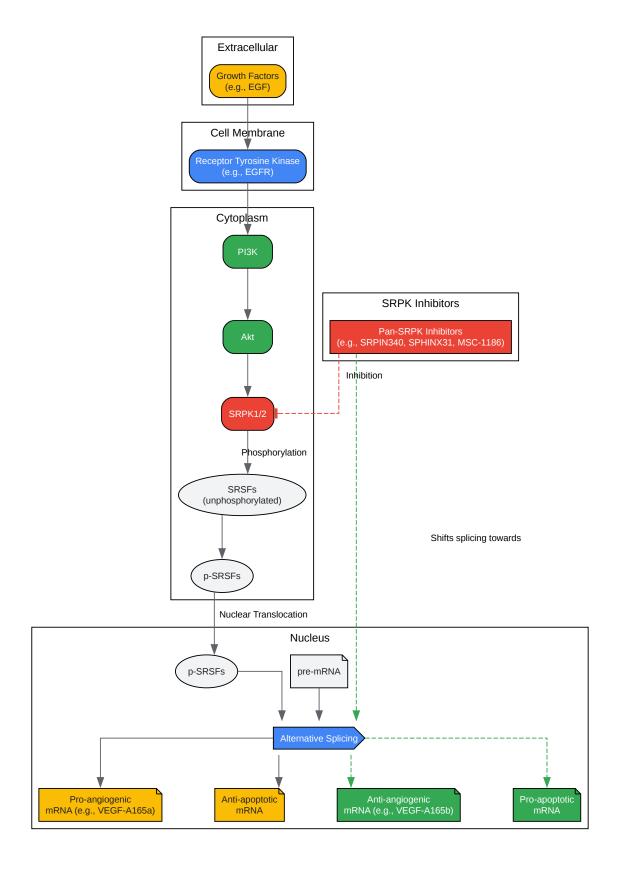




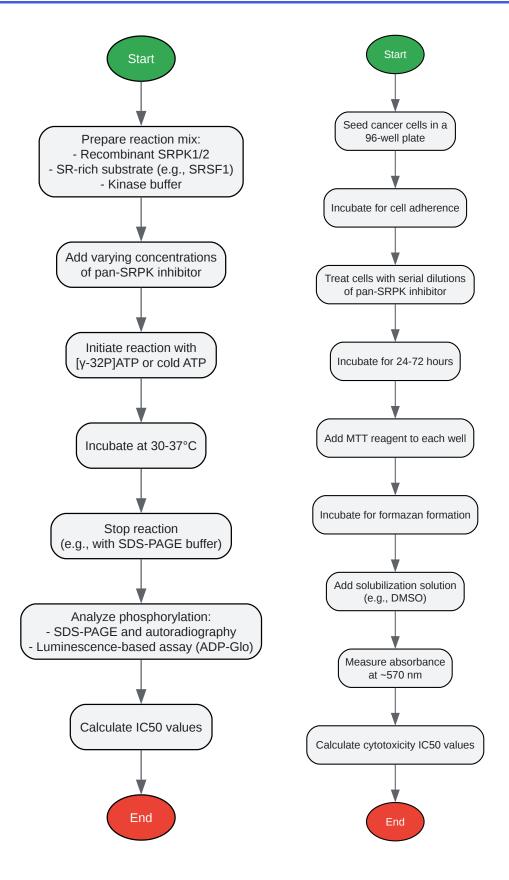


SRPKs, primarily SRPK1 and SRPK2, are involved in key signaling pathways that drive cancer progression. They are often activated downstream of growth factor receptors and the PI3K/Akt pathway. A primary function of SRPKs is the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which modulates alternative splicing of key genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and apoptosis.









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- To cite this document: BenchChem. [A Comparative Analysis of Pan-SRPK Inhibitors in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827634#comparative-analysis-of-pan-srpk-inhibitors-in-cancer-research]

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